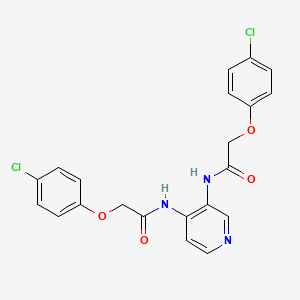![molecular formula C24H22N2O3 B2972570 N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide CAS No. 1351582-21-2](/img/structure/B2972570.png)
N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The biphenyl component would consist of two connected phenyl rings . The morpholine component would be a six-membered ring containing an oxygen and a nitrogen . The benzyl component would be a phenyl ring attached to a methylene group .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions depending on the conditions. For example, the biphenyl component could undergo electrophilic aromatic substitution reactions . The morpholine component could participate in reactions involving the nitrogen or the oxygen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the biphenyl component is a solid at room temperature with a melting point of 69.2 °C . The compound’s solubility, density, and other properties would depend on the specific arrangement of its functional groups .Applications De Recherche Scientifique
Antibacterial Agents
Biphenyl derivatives, including compounds like F6241-0215, have been studied for their potential as antibacterial agents. The structure of biphenyl is conducive to modifications that can enhance antibacterial properties . For instance, certain biphenyl derivatives have shown potent inhibitory activities against antibiotic-resistant bacteria such as methicillin-resistant Staphylococcus aureus and multidrug-resistant Enterococcus faecalis . The presence of electron-withdrawing groups and hydroxyl groups on the biphenyl ring has been found beneficial for these activities .
Organic Light-Emitting Diodes (OLEDs)
The biphenyl core of F6241-0215 can be utilized in the development of fluorescent layers for OLEDs. Biphenyl derivatives are significant intermediates in organic chemistry and are used in the production of various products, including OLED components . Their ability to emit light when an electric current is applied makes them suitable for display and lighting technologies.
Liquid Crystal Building Blocks
Biphenyl structures serve as essential components in the creation of liquid crystals. These materials are crucial for the display industry, particularly in devices requiring precise control over the alignment of molecules, such as LCD screens . The biphenyl moiety in F6241-0215 could be exploited to develop new types of liquid crystals with improved properties.
Anti-Inflammatory and Analgesic Drugs
Compounds with a biphenyl nucleus, like F6241-0215, have been associated with anti-inflammatory and analgesic properties. They are part of non-steroidal anti-inflammatory drugs (NSAIDs) that offer therapeutic benefits in conditions like arthritis . The biphenyl component is integral to the efficacy of these drugs.
Antitumor and Anticancer Agents
Research has indicated that biphenyl derivatives can exhibit antitumor and anticancer activities. The structural flexibility of biphenyl allows for the synthesis of various compounds that can interfere with cancer cell growth and proliferation . F6241-0215 could be a candidate for developing new oncological treatments.
Supramolecular Chemistry
The biphenyl moiety is a key feature in supramolecular chemistry, where it can form host-guest complexes with other molecules. This property is exploited in the design of molecular sensors, drug delivery systems, and the construction of mechanically interlocked molecular architectures . F6241-0215 could contribute to advancements in this field by providing a stable biphenyl platform for further functionalization.
Agricultural Products
Biphenyl derivatives are used in the synthesis of agricultural products such as pesticides and herbicides. The biphenyl component is often included in the molecular structure of these compounds to enhance their effectiveness and stability . F6241-0215 may have potential applications in improving the chemical profile of such products.
Optoelectronic Materials
Due to the electronic properties of biphenyl derivatives, they are explored for use in optoelectronic materials. These materials are essential for the development of devices that convert electrical signals into optical signals and vice versa, which is fundamental for telecommunications and information processing . F6241-0215 could be valuable in creating more efficient optoelectronic components.
Safety and Hazards
Propriétés
IUPAC Name |
4-benzyl-5-oxo-N-(2-phenylphenyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c27-23-17-29-16-22(26(23)15-18-9-3-1-4-10-18)24(28)25-21-14-8-7-13-20(21)19-11-5-2-6-12-19/h1-14,22H,15-17H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCDHTUKPGSIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-biphenyl]-2-yl)-4-benzyl-5-oxomorpholine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethylphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2972488.png)
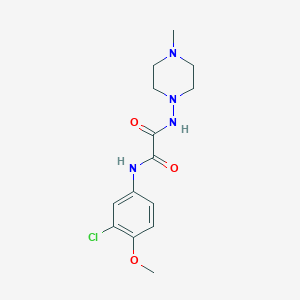
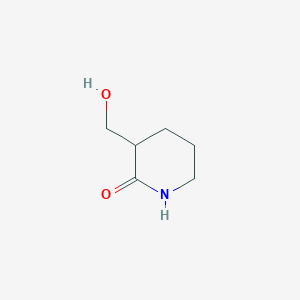
![4-butyl-N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2972495.png)
![methyl 4-[({4-phenyl-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]phenyl ether](/img/structure/B2972496.png)

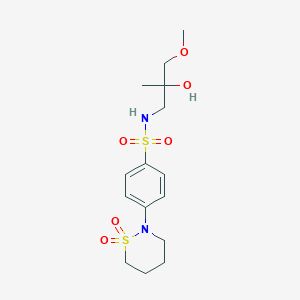
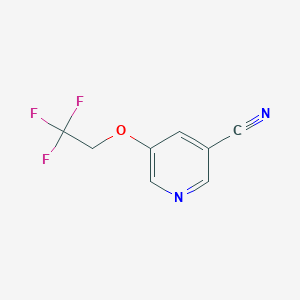
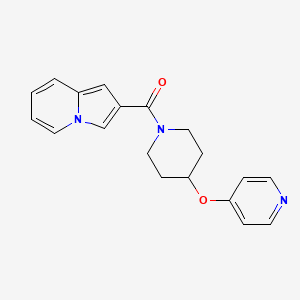
![1-[(2-Fluoro-4-nitrophenyl)methyl]-4-prop-2-ynylpiperazine](/img/structure/B2972502.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-difluorobenzenesulfonamide](/img/structure/B2972503.png)
